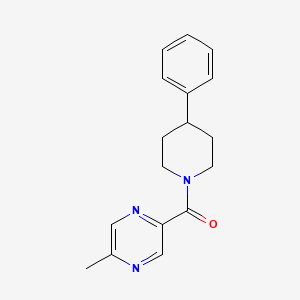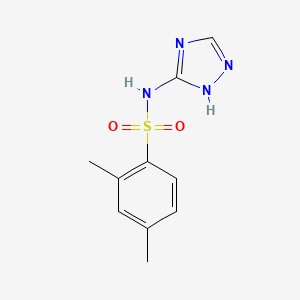![molecular formula C19H23F3N2O2 B7499088 N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)
N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide, also known as TFPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFPAC is a derivative of adamantane and is a potent inhibitor of the acid-sensing ion channel 1a (ASIC1a), which is involved in various physiological and pathological processes.
作用机制
ASIC1a is a proton-gated ion channel that is activated by low extracellular pH. The activation of ASIC1a leads to an influx of cations, including Na+ and Ca2+, which can trigger various cellular responses. N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide inhibits ASIC1a by binding to a specific site on the channel and preventing its activation. This inhibition of ASIC1a leads to a reduction in the influx of cations and subsequent cellular responses.
Biochemical and Physiological Effects:
N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide can reduce the release of glutamate, a neurotransmitter involved in various physiological processes. In vivo studies have shown that N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide can reduce neuronal damage and improve neurological outcomes in animal models of ischemic stroke and traumatic brain injury.
实验室实验的优点和局限性
N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for ASIC1a. However, N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide's hydrophobic nature and low solubility in aqueous solutions can make it challenging to work with in certain experimental settings. Additionally, N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide's inhibitory effects on other ion channels, such as ASIC1b, can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide research, including the development of more potent and selective ASIC1a inhibitors, the investigation of N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide's effects on other diseases, such as cancer and epilepsy, and the exploration of N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide's potential as a therapeutic agent in clinical trials.
In conclusion, N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide is a promising chemical compound with potential therapeutic applications in various diseases. Its ability to inhibit ASIC1a makes it a valuable tool for studying the physiological and pathological roles of this ion channel. Further research is needed to fully understand N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide's mechanisms of action and potential therapeutic applications.
合成方法
The synthesis of N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide involves the reaction of 2-(2,2,2-trifluoroethoxy)pyridine-4-carbaldehyde with adamantane-1-carboxylic acid hydrazide in the presence of a reducing agent. The reaction proceeds through a condensation reaction, followed by a reduction reaction to yield the final product. The synthesis of N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide has been reported in various scientific journals, and the purity of the compound can be confirmed using spectroscopic techniques.
科学研究应用
N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including ischemic stroke, traumatic brain injury, and neuropathic pain. ASIC1a has been shown to play a crucial role in the pathophysiology of these diseases, and N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide's ability to inhibit ASIC1a makes it a promising drug candidate.
属性
IUPAC Name |
N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O2/c20-19(21,22)11-26-16-6-12(1-2-23-16)10-24-17(25)18-7-13-3-14(8-18)5-15(4-13)9-18/h1-2,6,13-15H,3-5,7-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVYHLSQUIJIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC(=NC=C4)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)




![N-(pyridin-2-ylmethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B7499092.png)

![4-[[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7499100.png)

![4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile](/img/structure/B7499108.png)
![2-methyl-N-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]benzamide](/img/structure/B7499114.png)
![2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499121.png)